3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
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Overview
Description
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is a complex organic compound belonging to the class of oxazepines This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Ugi multicomponent reaction, which combines an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde, followed by an intramolecular Mitsunobu substitution . This method is operationally simple and provides high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazepine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the compound.
Scientific Research Applications
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant and hypnotic effects.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it has been shown to have anticonvulsant activity by inhibiting neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These compounds share a similar oxazepine ring structure and have been studied for their anticonvulsant and hypnotic properties.
6-alkoxy-3,4-dihydro-2(1H)-quinolinone: Another class of compounds with similar pharmacological activities.
Uniqueness
3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine |
InChI |
InChI=1S/C13H20N2O/c1-11-3-4-13-12(9-11)10-15(6-2-5-14)7-8-16-13/h3-4,9H,2,5-8,10,14H2,1H3 |
InChI Key |
AUGTXAHSGJWRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)CCCN |
Origin of Product |
United States |
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